molecular formula C17H14N2O3S B12663277 2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- CAS No. 172469-81-7

2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro-

Cat. No.: B12663277
CAS No.: 172469-81-7
M. Wt: 326.4 g/mol
InChI Key: CQEBYYQVFPXTQH-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- is a synthetic organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound features a quinolinone core with a 3,5-dimethylphenylthio group at the 4-position and a nitro group at the 3-position, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Thioether Formation: The 3,5-dimethylphenylthio group can be introduced through a nucleophilic substitution reaction using a suitable thiol and a halogenated quinolinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The thioether group can participate in substitution reactions, where the phenylthio group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Products may include quinolinone derivatives with additional oxygen-containing functional groups.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products vary depending on the nucleophile used, resulting in different substituted quinolinone derivatives.

Scientific Research Applications

2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinolinone core can interact with enzymes or receptors, modulating their activity. The thioether group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone: The parent compound without the nitro and thioether groups.

    4-Phenylthio-2(1H)-Quinolinone: Similar structure but with a phenylthio group instead of the 3,5-dimethylphenylthio group.

    3-Nitro-2(1H)-Quinolinone: Similar structure but without the thioether group.

Uniqueness

2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- is unique due to the combination of the nitro and 3,5-dimethylphenylthio groups, which may confer distinct chemical reactivity and biological activity compared to its analogs

Properties

CAS No.

172469-81-7

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)sulfanyl-3-nitro-1H-quinolin-2-one

InChI

InChI=1S/C17H14N2O3S/c1-10-7-11(2)9-12(8-10)23-16-13-5-3-4-6-14(13)18-17(20)15(16)19(21)22/h3-9H,1-2H3,(H,18,20)

InChI Key

CQEBYYQVFPXTQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)SC2=C(C(=O)NC3=CC=CC=C32)[N+](=O)[O-])C

Origin of Product

United States

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